

# Cross-study comparison of Ozanimod clinical trial data for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (r)-Ozanimod hcl |           |
| Cat. No.:            | B15175020        | Get Quote |

# Ozanimod Clinical Trial Data: A Cross-Study Comparison for Researchers

Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has undergone rigorous clinical evaluation for the treatment of relapsing multiple sclerosis (RMS) and moderately to severely active ulcerative colitis (UC). This guide provides a comprehensive comparison of pivotal Phase 3 clinical trial data for Ozanimod against other approved therapies for these conditions, offering researchers, scientists, and drug development professionals a detailed overview of its performance and the methodologies employed in these key studies.

# Multiple Sclerosis: Ozanimod in the Context of Oral and Infusion Therapies

Ozanimod's efficacy and safety in RMS have been primarily established in the RADIANCE and SUNBEAM trials, where it was compared against interferon beta-1a. To provide a broader perspective, this comparison includes data from pivotal trials of other widely used oral and high-efficacy infusion therapies for MS.

## **Quantitative Data Comparison for Multiple Sclerosis Therapies**

The following tables summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of relapsing multiple sclerosis.



Table 1: Efficacy Outcomes in Relapsing Multiple Sclerosis Clinical Trials

| Drug (Trial)                             | Annualized<br>Relapse Rate<br>(ARR) | Risk Reduction in Confirmed Disability Progression (3 months)  | New or<br>Enlarging T2<br>Lesions                                | Gadolinium-<br>Enhancing<br>(Gd+) Lesions               |
|------------------------------------------|-------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------|
| Ozanimod 0.92<br>mg (RADIANCE<br>Part B) | 0.17 vs 0.28 with<br>IFN β-1a       | Not statistically<br>significant vs IFN<br>β-1a                | 48% reduction vs<br>IFN β-1a                                     | 63% reduction vs<br>IFN β-1a                            |
| Ozanimod 0.92<br>mg (SUNBEAM)            | 0.18 vs 0.35 with<br>IFN β-1a[1]    | Not statistically significant vs IFN β-1a (pooled analysis)[2] | 48% reduction vs<br>IFN β-1a[1]                                  | 63% reduction vs<br>IFN β-1a[1]                         |
| Fingolimod 0.5<br>mg<br>(FREEDOMS)       | 0.18 vs 0.40 with<br>Placebo        | 30% risk<br>reduction vs<br>Placebo                            | 74% reduction in<br>new/enlarging T2<br>lesions vs<br>Placebo    | 82% reduction in<br>Gd+ lesions vs<br>Placebo           |
| Siponimod 2 mg<br>(EXPAND -<br>SPMS)     | 0.10 vs 0.22 with<br>Placebo        | 21% risk<br>reduction vs<br>Placebo[3]                         | 79% reduction in<br>T2 lesion volume<br>vs Placebo               | 85% reduction in<br>Gd+ lesions vs<br>Placebo           |
| Natalizumab 300<br>mg (AFFIRM)           | 0.23 vs 0.73 with<br>Placebo        | 42% risk<br>reduction vs<br>Placebo[2][4]                      | 83% reduction in<br>new/enlarging T2<br>lesions vs<br>Placebo[4] | 92% reduction in<br>Gd+ lesions vs<br>Placebo[4]        |
| Ocrelizumab 600<br>mg (OPERA I &<br>II)  | 0.16 vs 0.29 with<br>IFN β-1a       | 40% risk<br>reduction vs IFN<br>β-1a[5]                        | 77-83% reduction in new/enlarging T2 lesions vs IFN β-1a[5]      | 94-95%<br>reduction in Gd+<br>lesions vs IFN<br>β-1a[5] |

Table 2: Safety Outcomes in Relapsing Multiple Sclerosis Clinical Trials



| Drug (Trial)                        | Common Adverse<br>Events                                                   | Serious Adverse<br>Events                                                                  | Discontinuation<br>due to Adverse<br>Events |
|-------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------|
| Ozanimod<br>(RADIANCE &<br>SUNBEAM) | Nasopharyngitis, headache, upper respiratory infection. [1]                | Similar rates to IFN<br>β-1a.[1]                                                           | Lower rates than IFN<br>β-1a.               |
| Fingolimod<br>(FREEDOMS)            | Headache, influenza,<br>diarrhea, back pain,<br>liver enzyme<br>elevation. | Bradycardia,<br>atrioventricular block,<br>macular edema,<br>serious infections.           | ~8%                                         |
| Siponimod (EXPAND -<br>SPMS)        | Headache,<br>nasopharyngitis, falls.<br>[6]                                | Lymphopenia,<br>macular edema,<br>bradycardia at<br>treatment initiation.[7]               | ~9%                                         |
| Natalizumab<br>(AFFIRM)             | Headache, fatigue,<br>urinary tract infection,<br>arthralgia.[4]           | Progressive Multifocal<br>Leukoencephalopathy<br>(PML), infusion-<br>related reactions.[4] | ~6%                                         |
| Ocrelizumab (OPERA<br>I & II)       | Infusion-related reactions, upper respiratory tract infections.[5]         | Infusion-related reactions, infections.                                                    | ~4%                                         |

### **Experimental Protocols for Multiple Sclerosis Trials**

A detailed understanding of the trial methodologies is crucial for interpreting the results. Below are summaries of the pivotal trial protocols.

Ozanimod (RADIANCE Part B and SUNBEAM)[7][8]

• Objective: To assess the efficacy and safety of two doses of oral ozanimod compared with intramuscular interferon beta-1a in patients with RMS.



- Design: These were Phase 3, multicenter, randomized, double-blind, double-dummy, activecontrolled trials.[7]
- Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent clinical or MRI activity.[7]
- Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a (30 μg weekly).[9]
- Primary Endpoint: Annualized relapse rate (ARR) at 24 months for RADIANCE Part B and at least 12 months for SUNBEAM.[7][9]
- Key Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadoliniumenhancing lesions, and time to confirmed disability progression.

### Fingolimod (FREEDOMS)[10]

- Objective: To evaluate the efficacy and safety of two doses of oral fingolimod compared with placebo in patients with relapsing-remitting multiple sclerosis (RRMS).
- Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.[10]
- Patient Population: Adults aged 18-55 years with RRMS and a history of relapses.[10]
- Intervention: Patients were randomized to receive oral fingolimod (0.5 mg or 1.25 mg daily) or placebo.
- Primary Endpoint: Annualized relapse rate (ARR).[10]
- Key Secondary Endpoints: Time to disability progression and MRI-related outcomes.

### Siponimod (EXPAND)[11][12]

- Objective: To assess the efficacy and safety of siponimod versus placebo in patients with secondary progressive multiple sclerosis (SPMS).
- Design: A randomized, double-blind, placebo-controlled, event-driven, Phase 3 trial.[11][12]



- Patient Population: Adults aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.[13]
- Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg daily or placebo.[13]
- Primary Endpoint: Time to 3-month confirmed disability progression.
- Key Secondary Endpoints: Time to 6-month confirmed disability progression, change in T2 lesion volume, and annualized relapse rate.[14]

### Natalizumab (AFFIRM)

- Objective: To evaluate the efficacy and safety of natalizumab monotherapy in patients with RRMS.
- Design: A 2-year, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.
- Patient Population: Adults aged 18-50 years with RRMS and evidence of disease activity.
- Intervention: Patients received intravenous natalizumab 300 mg or placebo every 4 weeks.
- Primary Endpoint: Annualized relapse rate at 1 year.
- Key Secondary Endpoints: Sustained progression of disability and MRI lesion activity at 2 years.

#### Ocrelizumab (OPERA I & II)[15]

- Objective: To compare the efficacy and safety of ocrelizumab with interferon beta-1a in patients with RRMS.
- Design: Two identical, randomized, double-blind, double-dummy, active-controlled, Phase 3 trials.[15]
- Patient Population: Adults aged 18-55 years with RRMS and evidence of disease activity.



- Intervention: Patients were randomized to receive intravenous ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[15]
- Primary Endpoint: Annualized relapse rate.[15]
- Key Secondary Endpoints: Time to confirmed disability progression and MRI lesion activity.

# Ulcerative Colitis: Ozanimod Compared to Biologic and Small Molecule Therapies

In the realm of moderate to severe ulcerative colitis, Ozanimod's performance in the True North trial is benchmarked against established biologic therapies, Adalimumab and Vedolizumab, and another oral small molecule, Tofacitinib.

## Quantitative Data Comparison for Ulcerative Colitis Therapies

The tables below summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of moderately to severely active ulcerative colitis.

Table 3: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Induction Phase)

| Drug (Trial)                                   | Clinical Remission                                      | Clinical Response                                | Mucosal Healing                                           |
|------------------------------------------------|---------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------|
| Ozanimod 0.92 mg<br>(True North)               | 18.4% vs 6.0% with<br>Placebo (Week 10)<br>[16]         | 47.8% vs 25.9% with<br>Placebo (Week 10)<br>[17] | 27.3% vs 11.6% with<br>Placebo (Week 10)                  |
| Adalimumab (ULTRA 2)                           | 16.5% vs 9.3% with<br>Placebo (Week 8)[11]              | 50.4% vs 34.6% with<br>Placebo (Week 8)          | 41% vs 32% with<br>Placebo (Week 8)[4]                    |
| Vedolizumab (GEMINI<br>1)                      | 16.9% vs 5.4% with<br>Placebo (Week 6)                  | 47.1% vs 25.5% with<br>Placebo (Week 6)          | 40.9% vs 24.8% with<br>Placebo (Week 6)                   |
| Tofacitinib 10 mg BID (OCTAVE Induction 1 & 2) | 16.6-18.5% vs 3.6-<br>8.2% with Placebo<br>(Week 8)[18] | 55-60% vs 29-33%<br>with Placebo (Week 8)        | 28.4-31.3% vs 11.6-<br>15.6% with Placebo<br>(Week 8)[19] |



Table 4: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Maintenance Phase)

| Drug (Trial)                                  | Clinical Remission                                           | Corticosteroid-Free<br>Remission                             |
|-----------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|
| Ozanimod 0.92 mg (True<br>North)              | 37.0% vs 18.5% with Placebo<br>(Week 52)[16]                 | 32% vs 17% with Placebo<br>(Week 52)                         |
| Adalimumab (ULTRA 2)                          | 17.3% vs 8.5% with Placebo<br>(Week 52)[11]                  | 11.4% vs 4.5% with Placebo<br>(Week 52)                      |
| Vedolizumab (GEMINI 1)                        | 41.8% (q8w) / 44.8% (q4w) vs<br>15.9% with Placebo (Week 52) | 31.4% (q8w) / 45.2% (q4w) vs<br>13.9% with Placebo (Week 52) |
| Tofacitinib 5 mg / 10 mg BID (OCTAVE Sustain) | 34.3% / 40.6% vs 11.1% with<br>Placebo (Week 52)[18]         | 35.4% / 47.3% vs 10.3% with<br>Placebo (Week 52)             |

Table 5: Safety Outcomes in Ulcerative Colitis Clinical Trials

| Drug (Trial)           | Common Adverse Events                                            | Serious Adverse Events                                              |
|------------------------|------------------------------------------------------------------|---------------------------------------------------------------------|
| Ozanimod (True North)  | Anemia, nasopharyngitis, headache                                | Overall incidence similar to placebo                                |
| Adalimumab (ULTRA 2)   | Worsening ulcerative colitis, headache, nasopharyngitis          | Similar rates to placebo[4]                                         |
| Vedolizumab (GEMINI 1) | Nasopharyngitis, headache, upper respiratory tract infection     | Similar rates to placebo                                            |
| Tofacitinib (OCTAVE)   | Nasopharyngitis, headache, arthralgia, increased cholesterol[19] | Increased risk of serious infections, herpes zoster, and thrombosis |

## **Experimental Protocols for Ulcerative Colitis Trials**

Ozanimod (True North)[16][20]

 Objective: To evaluate the efficacy and safety of ozanimod as induction and maintenance therapy in patients with moderately to severely active UC.



- Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[20]
- Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[20]
- Intervention: Patients received oral ozanimod 0.92 mg once daily or placebo. Responders to ozanimod induction were re-randomized to ozanimod or placebo for maintenance.[16]
- Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).
   [16]
- Key Secondary Endpoints: Clinical response, mucosal healing, and corticosteroid-free remission.[21]

### Adalimumab (ULTRA 2)[4][22]

- Objective: To evaluate the efficacy and safety of adalimumab for induction and maintenance of remission in patients with moderately to severely active UC.
- Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.
- Patient Population: Adults with moderately to severely active UC despite concurrent or prior treatment with corticosteroids or immunosuppressants.[22]
- Intervention: Patients were randomized to receive subcutaneous adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[22]
- Primary Endpoints: Clinical remission at week 8 and week 52.[4]
- Key Secondary Endpoints: Clinical response and mucosal healing.[4]

### Vedolizumab (GEMINI 1)[23]

- Objective: To assess the efficacy and safety of vedolizumab for induction and maintenance of remission in patients with moderately to severely active UC.
- Design: A Phase 3, randomized, double-blind, placebo-controlled trial with separate induction and maintenance phases.[23]



- Patient Population: Adults with moderately to severely active UC who had failed at least one conventional therapy.
- Intervention: In the induction phase, patients received intravenous vedolizumab 300 mg or placebo. Responders were then randomized in the maintenance phase to receive vedolizumab every 8 or 4 weeks, or placebo.
- Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.
- Key Secondary Endpoints: Mucosal healing and corticosteroid-free remission.

Tofacitinib (OCTAVE Induction 1 & 2, OCTAVE Sustain)[3][18]

- Objective: To evaluate the efficacy and safety of tofacitinib for induction and maintenance of remission in patients with moderately to severely active UC.
- Design: Two identical 8-week induction trials (OCTAVE Induction 1 & 2) and a 52-week maintenance trial (OCTAVE Sustain), all randomized, double-blind, and placebo-controlled.
   [3]
- Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[18]
- Intervention: In the induction trials, patients received oral tofacitinib 10 mg twice daily or placebo.[18] In the maintenance trial, responders to induction therapy were re-randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo.[18]
- Primary Endpoints: Remission at week 8 for the induction trials and remission at week 52 for the maintenance trial.[18]
- Key Secondary Endpoints: Clinical response and mucosal healing.

## Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and study designs, the following diagrams illustrate the S1P receptor signaling pathway targeted by Ozanimod and a generalized workflow for the Phase 3 clinical trials discussed.





Click to download full resolution via product page

Caption: S1P Receptor Signaling Pathway Modulation by Ozanimod.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review with meta-analysis: Comparative efficacy of biologics for induction and maintenance of mucosal healing in Crohn's disease and ulcerative colitis controlled trials -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of disease-modifying oral drugs in multiple sclerosis: A systematic review with metaanalysis [scielo.org.mx]
- 7. neurology.org [neurology.org]
- 8. Safety and efficacy of ozanimod versus interferon beta-1a in relapsing multiple sclerosis (SUNBEAM): a multicentre, randomised, minimum 12-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. library.neurol.ru [library.neurol.ru]
- 12. cmsc.confex.com [cmsc.confex.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mann.usc.edu [mann.usc.edu]
- 15. researchgate.net [researchgate.net]
- 16. couhes.mit.edu [couhes.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. evscienceconsultant.com [evscienceconsultant.com]
- 21. neurology.org [neurology.org]
- 22. abbott.mediaroom.com [abbott.mediaroom.com]
- 23. Biologics for Ulcerative Colitis: What Are the Pros and Cons? [everydayhealth.com]
- To cite this document: BenchChem. [Cross-study comparison of Ozanimod clinical trial data for research purposes]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b15175020#cross-study-comparison-of-ozanimod-clinical-trial-data-for-research-purposes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com